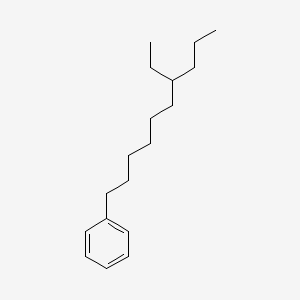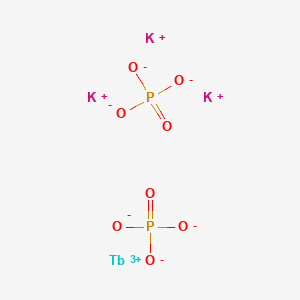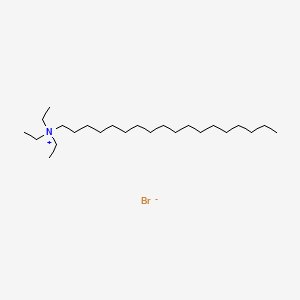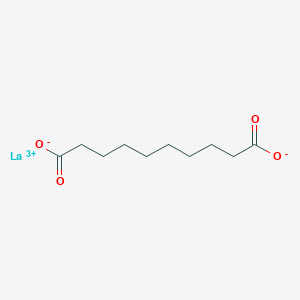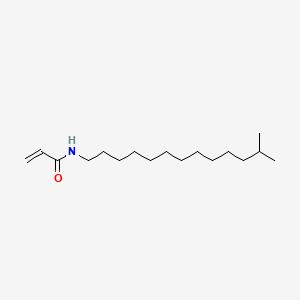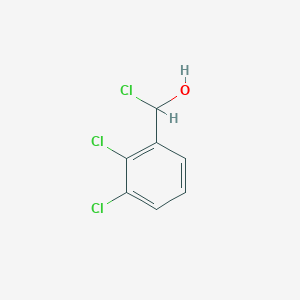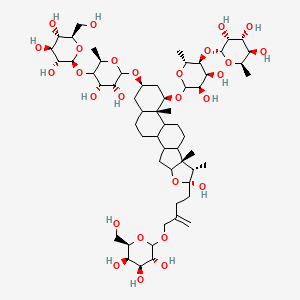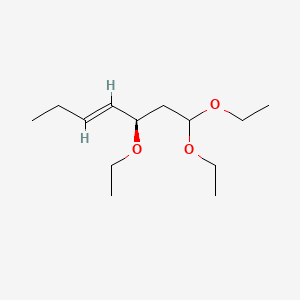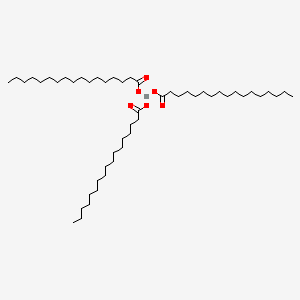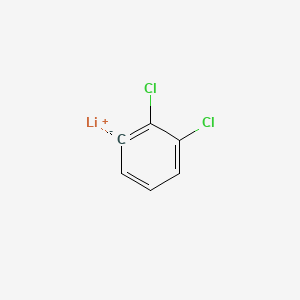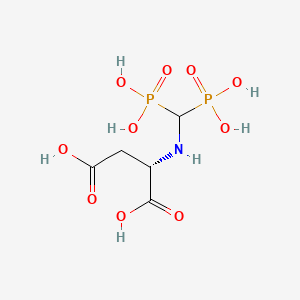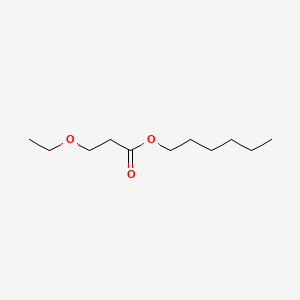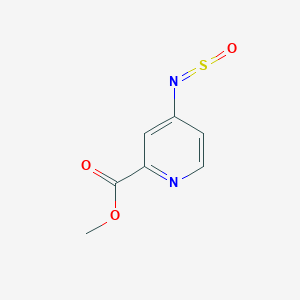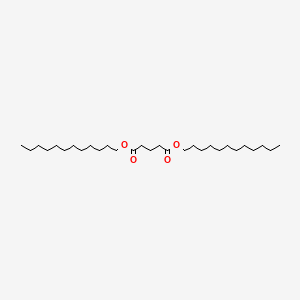
Didodecyl glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl glutarate is an organic compound classified as a diester of glutaric acid. It is formed by the esterification of glutaric acid with dodecanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didodecyl glutarate is synthesized through the esterification reaction between glutaric acid and dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester. The reaction can be represented as follows:
Glutaric acid+2Dodecanol→Didodecyl glutarate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous removal of water to maximize yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyl glutarate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: this compound can be oxidized under strong oxidative conditions to form glutaric acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glutaric acid and dodecanol.
Transesterification: New esters and alcohols.
Oxidation: Glutaric acid and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Didodecyl glutarate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments due to its stability and non-reactivity under physiological conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized as a lubricant and anti-wear agent in industrial applications, particularly in the formulation of high-performance lubricants.
Wirkmechanismus
The mechanism of action of didodecyl glutarate in its various applications is largely dependent on its chemical structure. As a diester, it can interact with other molecules through ester linkages, providing flexibility and stability to the compounds it is incorporated into. In drug delivery systems, it can form stable emulsions that enhance the solubility and bioavailability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioctyl glutarate
- Didecyl glutarate
- Diethyl glutarate
Uniqueness
Didodecyl glutarate is unique due to its longer alkyl chains compared to other glutarate esters. This results in higher hydrophobicity and better performance as a plasticizer and lubricant. Its longer chains also provide enhanced stability and lower volatility, making it suitable for high-temperature applications.
Eigenschaften
CAS-Nummer |
26719-91-5 |
|---|---|
Molekularformel |
C29H56O4 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
didodecyl pentanedioate |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-26-32-28(30)24-23-25-29(31)33-27-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI-Schlüssel |
CSWBDZQGMLFXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



